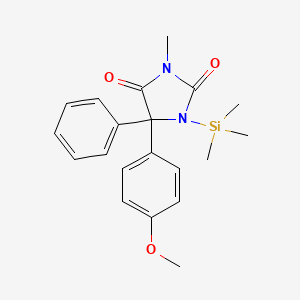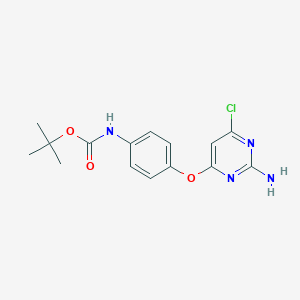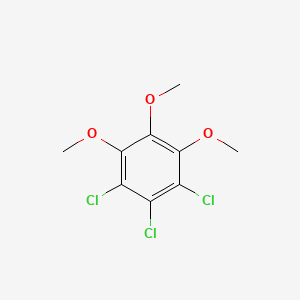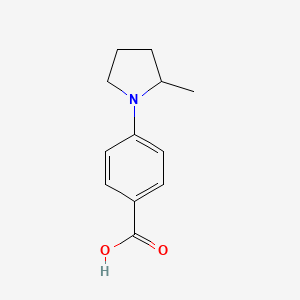
4-(2-Methylpyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpyrrolidin-1-yl)benzoic acid is a chemical compound that features a benzoic acid moiety substituted with a 2-methylpyrrolidin-1-yl group
Preparation Methods
The synthesis of 4-(2-Methylpyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 2-methylpyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
4-(2-Methylpyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Scientific Research Applications
4-(2-Methylpyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(2-Methylpyrrolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: This compound has an additional methyl group on the pyrrolidine ring, which may affect its chemical reactivity and biological activity.
4-(1-Methylpyrrolidin-3-yl)benzoic acid: The position of the methyl group on the pyrrolidine ring is different, which can influence the compound’s properties.
Pyrrolidin-2-one derivatives: These compounds have a lactam ring instead of a pyrrolidine ring, leading to different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(2-methylpyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H15NO2/c1-9-3-2-8-13(9)11-6-4-10(5-7-11)12(14)15/h4-7,9H,2-3,8H2,1H3,(H,14,15) |
InChI Key |
AHQVIPBWWMZGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


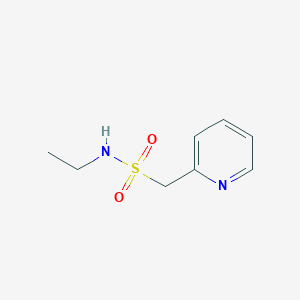
![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)
![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)
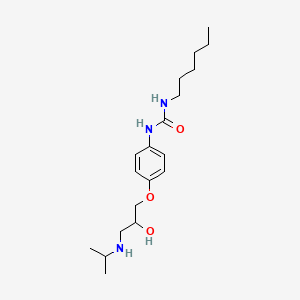
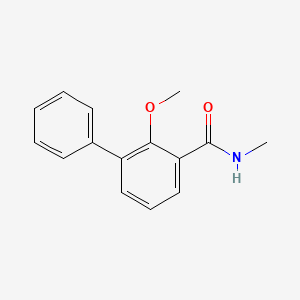
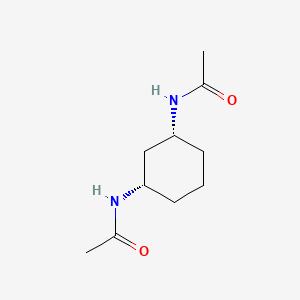
![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)
![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)
